1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a type of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that is regulated by RIPK1 . By inhibiting RIPK1, the compound effectively blocks necroptosis, thereby preventing cell death .
Pharmacokinetics
In terms of pharmacokinetics, the compound has acceptable properties. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating that a significant proportion of the compound is able to reach the systemic circulation when administered orally.
Result of Action
The inhibition of RIPK1 by the compound results in the blockage of necroptosis . This can effectively protect cells from death induced by necroptosis . In addition, the compound can inhibit the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Biochemical Analysis
Biochemical Properties
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a crucial regulator in the necroptosis signaling pathway . This interaction is characterized by high binding affinity and inhibition potency, making it a potential therapeutic agent for inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anticancer activity against renal cancer cell lines . The compound’s ability to inhibit RIPK1 also suggests its potential in regulating necroptosis, a form of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules involved in necroptosis . This inhibition leads to the suppression of necroptosis and the associated inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timePreliminary studies suggest that it maintains its inhibitory activity against RIPK1 over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites . These metabolic processes are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Understanding its transport mechanisms is essential for developing effective delivery systems and improving its bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals are likely involved in its subcellular localization, influencing its therapeutic potential.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNCXOMIXTCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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